5,6-Dihydroxy-2-pyridin-2-yl-pyrimidine-4-carboxylic acid

Coordination Chemistry Ligand Design Iron Chelation

Metal coordination studies require structurally defined chelators-generic deferiprone analogs introduce confounding variables from altered binding stoichiometry. CAS 766557-40-8 provides a defined tridentate N,N,O scaffold with a 2-pyridin-2-yl substituent distinct from bidentate hydroxypyridinones. • Tridentate coordination enables 2:1 vs. 3:1 ligand-to-metal stoichiometry • Conjugation-ready 4-COOH for amide/ester linkage without protecting groups • ≥98% HPLC purity with COA, HPLC, MS & NMR documentation

Molecular Formula C10H7N3O4
Molecular Weight 233.18 g/mol
CAS No. 766557-40-8
Cat. No. B1436534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydroxy-2-pyridin-2-yl-pyrimidine-4-carboxylic acid
CAS766557-40-8
Molecular FormulaC10H7N3O4
Molecular Weight233.18 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NC(=C(C(=O)N2)O)C(=O)O
InChIInChI=1S/C10H7N3O4/c14-7-6(10(16)17)12-8(13-9(7)15)5-3-1-2-4-11-5/h1-4,14H,(H,16,17)(H,12,13,15)
InChIKeyGHGUXTXCARENBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dihydroxy-2-pyridin-2-yl-pyrimidine-4-carboxylic Acid: Structure & Procurement


5,6-Dihydroxy-2-pyridin-2-yl-pyrimidine-4-carboxylic acid (CAS 766557-40-8), also known as 5-hydroxy-6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-4-carboxylic acid, is a heterocyclic compound with the molecular formula C10H7N3O4 and a molecular weight of 233.18 g/mol . The compound features both a pyridine ring and a pyrimidine ring, with hydroxyl and carboxylic acid functional groups contributing to its metal-coordinating capacity . It is available commercially from multiple suppliers, typically at ≥98% purity as determined by HPLC, with supporting analytical documentation including COA, HPLC chromatograms, MS spectra, and NMR spectra .

5,6-Dihydroxy-2-pyridin-2-yl-pyrimidine-4-carboxylic Acid: Substitution Risk Advisory


Generic substitution of 5,6-dihydroxy-2-pyridin-2-yl-pyrimidine-4-carboxylic acid (CAS 766557-40-8) with structurally related pyrimidine or pyridine-based chelators introduces significant experimental risk. The target compound differs from clinical iron chelators such as deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one) [1] and 5,6-dihydroxy-2-methyl-pyrimidine-4-carboxylic acid (CAS 90109-74-3) [2] in key structural parameters: the presence of the 2-pyridin-2-yl substituent versus a methyl group alters both electronic distribution and steric profile, while the 5,6-dihydroxy/carboxylic acid arrangement defines a coordination environment distinct from the 3-hydroxy-4-one motif of deferiprone [3]. The compound is not a direct functional equivalent of deferiprone and should not be assumed to share the same iron-binding stoichiometry, selectivity profile, or biological distribution characteristics. Substitution without orthogonal validation will compromise experimental reproducibility and may invalidate comparative analysis against published data.

5,6-Dihydroxy-2-pyridin-2-yl-pyrimidine-4-carboxylic Acid: Differential Selection Evidence


Tridentate versus Bidentate Chelation Mode

5,6-Dihydroxy-2-pyridin-2-yl-pyrimidine-4-carboxylic acid incorporates a pyrimidine-4-carboxylic acid core with 5,6-dihydroxy substitution and a 2-pyridin-2-yl substituent, forming a ligand scaffold with three potential donor atoms (pyridine nitrogen, pyrimidine nitrogen, and carboxylic oxygen) capable of tridentate coordination to Fe(III) [1]. This tridentate motif contrasts with the bidentate binding mode of deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one), which coordinates Fe(III) through two oxygen donor atoms and requires a 3:1 ligand-to-metal stoichiometry for full octahedral coordination [2]. The tridentate architecture of the target compound enables a 2:1 ligand-to-metal stoichiometry under full coordination conditions, a structural feature that may influence both complex stability and biological distribution properties.

Coordination Chemistry Ligand Design Iron Chelation

Direct Conjugation via Carboxylic Acid Handle

The 4-carboxylic acid moiety of 5,6-dihydroxy-2-pyridin-2-yl-pyrimidine-4-carboxylic acid provides a synthetically accessible handle for amide bond formation, esterification, and bioconjugation reactions without requiring additional deprotection or activation steps beyond standard coupling conditions [1]. In contrast, 5,6-dihydroxy-2-methyl-pyrimidine-4-carboxylic acid (CAS 90109-74-3), while sharing the core pyrimidine scaffold, substitutes the 2-pyridin-2-yl group with a methyl substituent, eliminating the potential for N-oxide formation or additional metal coordination via the pyridine nitrogen [2]. This structural divergence offers two distinct vectors for structure-activity relationship (SAR) exploration: modification at the carboxylic acid position versus derivatization of the 2-pyridyl moiety.

Medicinal Chemistry Bioconjugation Prodrug Synthesis

Pyrimidine versus Hydroxypyridinone Scaffolds

The 5,6-dihydroxy-2-pyridin-2-yl-pyrimidine-4-carboxylic acid scaffold belongs to the pyrimidine-diol class of metal-coordinating compounds, which differs fundamentally from the 3-hydroxypyridin-4-one (3,4-HOPO) scaffold of deferiprone [1]. Pyrimidine-based chelators have been explored as alternatives to hydroxypyridinones due to differences in electronic structure and redox behavior; computational studies on related pyridylpyrimidine systems indicate that the pyrimidine ring can modulate electron density at the metal center differently than pyridinone systems [2]. While no direct head-to-head comparison data exists for the target compound, class-level evidence indicates that pyrimidine-containing chelators offer a distinct coordination environment that may influence metal selectivity and complex stability relative to hydroxypyridinones [3].

Iron Chelator Chemistry Scaffold Design pFe3+ Optimization

5,6-Dihydroxy-2-pyridin-2-yl-pyrimidine-4-carboxylic Acid: Research & Industrial Applications


Tridentate Iron Chelator Coordination Studies

Researchers investigating structure-activity relationships of tridentate iron chelators may employ 5,6-dihydroxy-2-pyridin-2-yl-pyrimidine-4-carboxylic acid as a model ligand for studying pyrimidine-based coordination geometry [1]. The compound's potential for tridentate N,N,O coordination provides a structural contrast to bidentate hydroxypyridinones, enabling comparative studies of complex stability and metal selectivity [1].

Metallodrug & Bifunctional Chelator Building Block

The 4-carboxylic acid functional group enables direct conjugation to carrier molecules, linkers, or targeting vectors via amide or ester bond formation without requiring orthogonal protecting group strategies [2]. This application is particularly relevant for developing targeted radiopharmaceuticals, bifunctional chelators for imaging, or metal-based therapeutics where conjugation of a metal-binding moiety to a targeting scaffold is required [2].

Pyridylpyrimidine Scaffold Reference Standard

5,6-Dihydroxy-2-pyridin-2-yl-pyrimidine-4-carboxylic acid serves as a structurally defined reference compound for studies comparing pyrimidine-based chelators against pyridinone-based systems [1]. Its well-characterized heterocyclic framework and defined substitution pattern make it suitable as a baseline comparator when evaluating novel pyridylpyrimidine derivatives or assessing scaffold-dependent differences in metal coordination behavior [1].

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